molecular formula C10H9F3O2 B1429209 4,4,4-Trifluoro-2-phenylbutanoic acid CAS No. 1073477-18-5

4,4,4-Trifluoro-2-phenylbutanoic acid

Cat. No.: B1429209
CAS No.: 1073477-18-5
M. Wt: 218.17 g/mol
InChI Key: HEIQZQVZMGICPT-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-phenylbutanoic acid (CAS 1073477-18-5) is a high-value fluorinated building block with a molecular formula of C10H9F3O2 and a molecular weight of 218.17 g/mol . This compound is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the synthesis of complex molecules designed as enzyme inhibitors. The presence of the trifluoromethyl group is a key structural feature, as it can dramatically influence a compound's metabolic stability, bioavailability, and binding affinity, making it a crucial modification in drug discovery efforts. Research indicates its application in the development of Dipeptidyl Peptidase-IV (DPP-4) inhibitors, a class of therapeutics used for the treatment of type 2 diabetes . As a versatile synthetic intermediate, it serves as a critical precursor for the preparation of more complex, biologically active molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The compound requires cold-chain transportation to ensure stability and is currently available for ordering through global stock to serve the international research community .

Properties

IUPAC Name

4,4,4-trifluoro-2-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)6-8(9(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIQZQVZMGICPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501266280
Record name α-(2,2,2-Trifluoroethyl)benzeneacetic acid
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Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073477-18-5
Record name α-(2,2,2-Trifluoroethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073477-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(2,2,2-Trifluoroethyl)benzeneacetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID501266280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-trifluoro-2-phenylbutanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-2-phenylbutanoic acid typically involves the reaction of 4,4,4-trifluoro-2-phenylbutanone with a suitable oxidizing agent. One common method involves the use of potassium permanganate (KMnO4) in an acidic medium to oxidize the ketone to the corresponding carboxylic acid .

Industrial Production Methods: Industrial production of 4,4,4-Trifluoro-2-phenylbutanoic acid may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-2-phenylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

TFPBA serves as a crucial building block in the synthesis of complex organic molecules. Its fluorinated nature allows for the development of new compounds with enhanced properties.

Biology

Research has focused on TFPBA's interactions with biomolecules:

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : TFPBA has been identified as an inhibitor of DPP-IV, an enzyme involved in glucose metabolism. Inhibition of this enzyme can lead to increased insulin secretion, making TFPBA a candidate for diabetes management therapies.
  • Antioxidant Properties : Preliminary studies indicate that TFPBA exhibits antioxidant activity, which may protect against oxidative stress-related conditions.

Medicine

TFPBA is being explored for its potential therapeutic applications:

  • Diabetes Management : In animal models, TFPBA administration resulted in significant reductions in blood glucose levels due to DPP-IV inhibition.
  • Neuroprotection : Studies have suggested that TFPBA may reduce neuronal apoptosis and improve cognitive function in models of neurodegeneration.

Industry

The compound is utilized in producing specialty chemicals and materials due to its unique properties derived from the trifluoromethyl group.

Case Studies

  • Diabetes Management Study :
    • In diabetic rats treated with TFPBA, significant reductions in blood glucose levels were observed compared to control groups. This effect was attributed to DPP-IV inhibition.
  • Neuroprotection Study :
    • A study investigating TFPBA's neuroprotective effects indicated that it could reduce neuronal apoptosis and enhance cognitive function in treated models.

Research Findings

Recent studies have focused on synthesizing derivatives of TFPBA to enhance its biological activity and selectivity. Modifications to the phenyl ring or butanoic acid moiety are being explored for their effects on DPP-IV inhibition potency.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the trifluorobutanoic acid core but differ in substituents, leading to variations in properties and applications:

4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic Acid

  • Structure : Differs by a para-trifluoromethyl group on the phenyl ring.
  • Key Properties: Molecular weight: 286.17 g/mol (vs. ~206 g/mol for the parent compound, estimated). Enhanced lipophilicity and electron-withdrawing effects due to the additional CF₃ group. Potential applications: Increased metabolic stability in drug design compared to non-fluorinated analogs .

(S)-2-Amino-4,4,4-trifluorobutanoic Acid

  • Structure: Replaces the phenyl group with an amino (-NH₂) group.
  • Key Properties: Chiral center enables use in asymmetric synthesis (e.g., peptidomimetics or enzyme inhibitors). Higher solubility in polar solvents due to the amino group’s hydrophilicity. Demonstrated preparative methods via asymmetric synthesis .

4,4,4-Trifluoro-2,2-dimethylbutanoic Acid

  • Structure : Features two methyl groups at the α-position instead of a phenyl ring.
  • Key Properties :
    • Molecular weight: 170.13 g/mol.
    • Increased steric hindrance from methyl groups may reduce reactivity in esterification or amidation reactions.
    • Applications: Intermediate in the synthesis of trifluorinated bioactive molecules .

4,4,4-Trifluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid

  • Structure: Includes a carbamate-protected amino group and a methyl branch.
  • Key Properties :
    • CAS RN: 409333-54-5.
    • The bulky tert-butoxycarbonyl (Boc) group enhances stability during synthetic steps but requires acidic conditions for deprotection .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
4,4,4-Trifluoro-2-phenylbutanoic acid C₁₀H₉F₃O₂ ~206* Phenyl, CF₃ Potential drug intermediate
4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid C₁₁H₈F₆O₂ 286.17 4-CF₃-phenyl, CF₃ High lipophilicity
(S)-2-Amino-4,4,4-trifluorobutanoic acid C₄H₆F₃NO₂ 157.09 Amino, CF₃ Chiral building block
4,4,4-Trifluoro-2,2-dimethylbutanoic acid C₆H₉F₃O₂ 170.13 α-dimethyl, CF₃ Sterically hindered intermediate

*Estimated based on structural similarity.

Key Research Findings

  • Electronic Effects : Trifluoromethyl groups enhance acidity (pKa reduction) and metabolic stability. For example, the para-CF₃ substitution in ’s compound likely increases acidity compared to the parent phenyl derivative .
  • Steric Influence: α-Substituents like methyl () or Boc-protected amino groups () alter reactivity. Methyl groups hinder nucleophilic attacks, while bulky groups like Boc require tailored deprotection strategies .
  • Synthetic Accessibility: Asymmetric synthesis methods (e.g., ) enable enantioselective production of amino analogs, whereas aromatic derivatives may rely on cross-coupling or Friedel-Crafts reactions .

Biological Activity

4,4,4-Trifluoro-2-phenylbutanoic acid (TFPBA) is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TFPBA is characterized by the presence of a trifluoromethyl group and a phenyl ring attached to a butanoic acid backbone. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to interact effectively with hydrophobic regions of proteins and enzymes. This structural feature is crucial for its biological activity.

The biological activity of TFPBA primarily stems from its ability to interact with specific molecular targets. Notably, it has been identified as an inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme that plays a significant role in glucose metabolism and incretin hormone regulation. Inhibition of DPP-IV can lead to increased insulin levels and improved glycemic control, making TFPBA a candidate for therapeutic applications in diabetes management .

Table 1: Comparison of TFPBA with Related Compounds

Compound NameStructure CharacteristicsUnique Features
4,4,4-Trifluoro-2-phenylbutanoic acid Trifluoromethyl group + phenyl ringPotent DPP-IV inhibitor; lipophilic
3-Amino-4-fluorobutanoic Acid Fluorine at beta position; lacks trifluoromethyl groupLess potent DPP-IV inhibition compared to TFPBA
Phenylalanine Aromatic side chain; no trifluoromethyl groupEssential amino acid; involved in protein synthesis

Biological Activities

Research has shown that TFPBA exhibits several biological activities:

  • DPP-IV Inhibition : Studies indicate that TFPBA effectively inhibits DPP-IV, leading to enhanced insulin secretion and improved glycemic control in animal models .
  • Antioxidant Properties : The compound has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress-related conditions .
  • Potential Anti-inflammatory Effects : Preliminary studies suggest that TFPBA may modulate inflammatory pathways, although further research is needed to elucidate these mechanisms .

Case Studies

Several case studies have highlighted the potential therapeutic applications of TFPBA:

  • Diabetes Management : In a study involving diabetic rats, administration of TFPBA resulted in significant reductions in blood glucose levels compared to control groups. This effect was attributed to the inhibition of DPP-IV activity.
  • Neuroprotection : Another study explored the neuroprotective effects of TFPBA in models of neurodegeneration. The results indicated that TFPBA could reduce neuronal apoptosis and improve cognitive function in treated animals .

Research Findings

Recent research has focused on synthesizing derivatives of TFPBA to enhance its biological activity and selectivity. For instance, modifications to the phenyl ring or the butanoic acid moiety have been investigated for their effects on DPP-IV inhibition potency. These studies aim to develop more effective therapeutic agents based on the TFPBA scaffold .

Table 2: Summary of Research Findings on TFPBA

Study FocusKey Findings
DPP-IV InhibitionSignificant reduction in blood glucose levels in diabetic models
Antioxidant ActivityDemonstrated ability to scavenge free radicals
Neuroprotective EffectsReduction in neuronal apoptosis observed in models

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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